REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8](O)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[C:12]([OH:15])(=O)[CH3:13].C(#[N:18])C>>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([NH:18][C:12](=[O:15])[CH3:13])([CH3:10])[CH3:9])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
637 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)C(C)(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.76 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
after the addition to 0° C
|
Type
|
CONCENTRATION
|
Details
|
Sulfuric acid, concentrated (5.1 g, 2.77 ml, 52.0 mmol, Eq: 14)
|
Type
|
ADDITION
|
Details
|
was added dropwise to the solution
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into ice, concentrated NaOH solution
|
Type
|
ADDITION
|
Details
|
was added until pH
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
This residue was triturated with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Resulting precipitate
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)C(C)(C)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.59 mmol | |
AMOUNT: MASS | 338 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |